molecular formula C25H27NO5 B2907559 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 929504-50-7

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide

Cat. No.: B2907559
CAS No.: 929504-50-7
M. Wt: 421.493
InChI Key: JDBGNWVLMDDMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a synthetic small molecule featuring a benzofuran core substituted with a 3-methyl group and a 3,4-dimethoxybenzoyl moiety at the 2-position. The 5-position of the benzofuran ring is functionalized with a cyclohexanecarboxamide group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-15-19-14-18(26-25(28)16-7-5-4-6-8-16)10-12-20(19)31-24(15)23(27)17-9-11-21(29-2)22(13-17)30-3/h9-14,16H,4-8H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGNWVLMDDMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran moiety and multiple methoxy groups, suggest a diverse range of biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

  • Core Structure : Benzofuran ring
  • Functional Groups : Dimethoxybenzoyl and cyclohexanecarboxamide moieties
  • Chemical Formula : C22H23NO5

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Preparation of Benzofuran Derivative : Starting from 3-methyl-1-benzofuran, reactions with various benzoyl chlorides yield the desired benzofuran derivative.
  • Formation of Amide Bond : The benzofuran derivative is then reacted with cyclohexanecarboxylic acid or its derivatives to form the amide linkage.
  • Purification : The final product is purified using techniques such as recrystallization or column chromatography.

Antinociceptive Properties

Preliminary studies indicate that compounds structurally related to this compound exhibit significant antinociceptive activity. For instance, a related compound was found to produce dose-dependent spinal and supraspinal antinociception in various pain models in mice, outperforming traditional analgesics like aspirin and acetaminophen in potency . The mechanism appears to involve modulation of serotoninergic pathways rather than opioid receptor interactions.

Antioxidant Activity

Research has shown that compounds with similar structural motifs possess antioxidant properties. These activities are attributed to the ability of the methoxy groups to scavenge free radicals and chelate metal ions, which can protect cells from oxidative stress .

Anticancer Potential

Studies on benzofuran derivatives have indicated potential anticancer effects. For example, certain derivatives have demonstrated cytotoxicity against K562 human leukemia cells, suggesting that this compound may also exhibit similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Methoxy-N-(4-methylphenyl)benzamideMethoxy and methyl substitutions on benzeneAntibacterial and anticancer
4-DimethylaminobenzamideDimethylamino substitutionAntioxidant and enzyme inhibition
3-Acetyl-N-(2-hydroxyphenyl)benzamideHydroxy and acetyl substitutionsAntioxidant activity

The structural complexity of this compound may confer distinct biological activities not found in simpler compounds.

Case Studies and Research Findings

  • Antinociceptive Study : In a study evaluating the analgesic effects of related benzofuran derivatives, it was found that these compounds exhibited significant antinociceptive effects across multiple pain models in mice. The results indicated that these compounds could serve as potential alternatives to conventional pain management therapies .
  • Cytotoxicity Assay : A series of novel benzofuran derivatives were tested for their cytotoxic effects on cancer cell lines. Some derivatives showed promising results against K562 cells, highlighting the potential for further development into anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound is compared to three key analogs from the evidence (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents logP Melting Point (°C)
Target: N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide 395.43* 3,4-dimethoxybenzoyl, cyclohexanecarboxamide ~4.2† N/A
F267-0049: N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide 353.37 2,5-dimethoxybenzoyl, acetamide 3.69 N/A
(E)-N-(2-(3,4-dimethoxystyryl)phenyl)cyclohexanecarboxamide (6p) 390.44 3,4-dimethoxystyryl, cyclohexanecarboxamide N/A 204–206
(E)-N-(2-(3,4-dimethoxystyryl)phenyl)benzamide (6n) 376.41 3,4-dimethoxystyryl, benzamide N/A 169–171

*Calculated molecular weight. †Estimated based on cyclohexane’s lipophilicity.

Key Observations:

The 3,4-dimethoxybenzoyl group (target) vs.

Melting Point Trends :

  • Compound 6p, which shares the cyclohexanecarboxamide group with the target, exhibits a higher melting point (204–206°C) than benzamide analog 6n (169–171°C). This suggests that bulkier substituents enhance crystalline stability .

Spectral Data Insights :

  • 13C NMR : Cyclohexanecarboxamide-containing compounds (e.g., 6p) show carbonyl signals at ~174.5 ppm, distinct from benzamide analogs (166.0 ppm) due to electronic shielding differences .
  • HRMS : Precision in mass spectrometry (e.g., 6p’s observed m/z 390.1805 vs. theoretical 390.1823) underscores the reliability of analytical methods for characterizing such compounds .

Functional Group Impact on Bioactivity (Inferred)

While biological data are absent in the evidence, structural comparisons suggest:

  • Cyclohexanecarboxamide vs. Acetamide : The cyclohexane moiety may improve metabolic stability compared to F267-0049’s acetamide, which has a smaller polar surface area (60.667 Ų in F267-0049 vs. higher in the target) .
  • Methoxy Positioning : The 3,4-dimethoxy configuration (target) could enhance electron-donating effects compared to 2,5-dimethoxy (F267-0049), influencing interactions with hydrophobic binding pockets.

Q & A

Basic: What analytical techniques are essential for confirming the structural identity and purity of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide?

To confirm the structure and purity of the compound, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for identifying functional groups (e.g., methoxy, benzofuran, cyclohexane) and verifying substitution patterns .
  • Infrared Spectroscopy (IR) : Detects carbonyl groups (amide C=O, benzoyl C=O) and aromatic/methoxy vibrations .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by quantifying impurities and byproducts .

Basic: What are the standard synthetic routes for this compound, and how are intermediates optimized?

The synthesis typically involves:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols under acidic conditions to generate the 3-methylbenzofuran scaffold .

Benzoylation : Introduction of the 3,4-dimethoxybenzoyl group via Friedel-Crafts acylation, requiring strict temperature control (-10°C to 0°C) to prevent over-reactivity .

Amide Coupling : Reaction of the benzofuran intermediate with cyclohexanecarboxylic acid using coupling agents like EDC/HOBt in anhydrous dichloromethane .
Optimization Tips :

  • Use column chromatography for intermediate purification to avoid side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., unexpected NMR shifts or MS fragments) during structural validation?

Conflicts often arise from:

  • Tautomerism or Rotamerism : For example, amide bond rotation can create multiple NMR signals. Use variable-temperature NMR to identify dynamic processes .
  • Residual Solvents or Impurities : Compare experimental MS data with simulated spectra (e.g., using software like ACD/Labs) to distinguish between target compound fragments and contaminants .
  • Crystallographic Validation : If ambiguity persists, perform single-crystal X-ray diffraction to unambiguously confirm the structure .

Advanced: What experimental strategies are recommended for evaluating the compound’s biological activity while minimizing false positives?

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) before wet-lab assays .

Dose-Response Assays : Perform IC50/EC50 determinations in triplicate across a 10-point concentration range (e.g., 0.1–100 µM) to establish potency and selectivity .

Counter-Screens : Test against unrelated targets (e.g., cytochrome P450 enzymes) to rule out nonspecific binding .

Metabolic Stability Tests : Use liver microsomes (human/rodent) to assess susceptibility to oxidative degradation, which may correlate with in vivo efficacy .

Advanced: How can computational methods (e.g., DFT, reaction path searching) improve the efficiency of synthesizing and optimizing this compound?

  • Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and intermediates to identify rate-limiting steps in benzoylation or amide coupling .
  • Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction yields and select optimal solvents (e.g., DMF vs. THF) .
  • Machine Learning (ML) : Train models on existing benzofuran synthesis data to predict optimal reaction conditions (temperature, catalyst loading) for novel derivatives .

Advanced: How does structural modification of the benzofuran core (e.g., altering methoxy groups or cyclohexane substituents) impact bioactivity?

Comparative studies on analogs suggest:

ModificationObserved ImpactReference
3-Methyl Group Removal Reduces lipophilicity, decreasing cell membrane permeability
Methoxy → Ethoxy Substitution Enhances metabolic stability but may reduce target binding affinity
Cyclohexane → Aromatic Ring Increases π-π stacking potential, improving enzyme inhibition (e.g., kinase targets)

Advanced: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

  • Catalyst Screening : Transition from homogeneous (e.g., H2SO4) to heterogeneous catalysts (e.g., zeolites) to simplify purification .
  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., benzoylation) to improve heat dissipation and reproducibility .
  • Byproduct Recycling : Use membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials .

Advanced: How can researchers validate the compound’s mechanism of action when initial assay results conflict with theoretical models?

Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (KD) to confirm target engagement .

CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify off-target proteins affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.